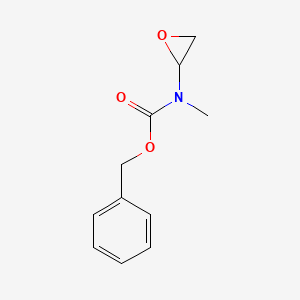

Benzyl methyl(oxiran-2-yl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

benzyl N-methyl-N-(oxiran-2-yl)carbamate |

InChI |

InChI=1S/C11H13NO3/c1-12(10-8-14-10)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

OWUWFJJXQAWCIN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CO1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Methyl Oxiran 2 Yl Carbamate and Its Chiral Analogs

Classical and Contemporary Approaches to Carbamate-Functionalized Epoxides

The construction of the carbamate-functionalized epoxide moiety can be achieved through several synthetic routes, primarily involving the formation of the epoxide ring on a pre-existing carbamate-containing molecule or by introducing the carbamate (B1207046) group onto an epoxide scaffold.

Epoxidation of Olefinic Precursors

A common and direct method for the synthesis of epoxides is the epoxidation of an olefinic double bond. For the synthesis of benzyl (B1604629) methyl(oxiran-2-yl)carbamate, a suitable precursor would be N-allyl-N-benzyl-N-methylcarbamate. This approach involves the oxidation of the carbon-carbon double bond of the allyl group to form the oxirane ring.

Various epoxidizing agents can be employed for this transformation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used due to their reactivity and commercial availability. thieme.deresearchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. Another effective reagent is hydrogen peroxide, which can be used in the presence of a catalyst. nih.govscispace.com For instance, carbodiimide-activated hydrogen peroxide has been shown to be effective for the epoxidation of various olefins, including those that are sensitive to acidic conditions. nih.gov

The general reaction is depicted below:

Figure 1: Epoxidation of N-allyl-N-benzyl-N-methylcarbamate.

The choice of oxidant and reaction conditions can be crucial to avoid side reactions, especially with the presence of the carbamate functionality.

Cyclization Reactions for Oxirane Formation

An alternative strategy for forming the epoxide ring is through the intramolecular cyclization of a halohydrin. This method, a variation of the Williamson ether synthesis, involves a two-step process. First, the olefinic precursor, N-allyl-N-benzyl-N-methylcarbamate, is converted to a halohydrin by reaction with a halogen and water. For example, reaction with N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (B87167) (DMSO) would yield a bromo-alcohol intermediate.

Subsequent treatment of the halohydrin with a base, such as sodium hydroxide (B78521) or potassium carbonate, promotes an intramolecular SN2 reaction where the alkoxide displaces the halide to form the oxirane ring. This method offers an alternative to direct epoxidation and can be advantageous in certain contexts.

The reaction sequence is as follows:

Figure 2: Cyclization of a halohydrin to form benzyl methyl(oxiran-2-yl)carbamate.

Direct Carbamate Functionalization Strategies

Instead of forming the epoxide on a carbamate precursor, one can start with a pre-existing epoxide and introduce the carbamate functionality. A plausible route starts from epichlorohydrin (B41342). The reaction of epichlorohydrin with N-benzyl-N-methylamine would lead to the formation of 1-(benzyl(methyl)amino)-3-chloropropan-2-ol. Subsequent treatment with a base would then form N-benzyl-N-methyl-N-(oxiran-2-ylmethyl)amine. Finally, the carbamate could be installed by reaction with benzyl chloroformate.

A more direct approach involves the reaction of an amine with an epoxide, followed by carbamoylation. For instance, the ring-opening of an epoxide with an amine, catalyzed by various Lewis acids or other promoters, yields a β-amino alcohol. rroij.commdpi.com This β-amino alcohol can then be converted to the target carbamate.

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of specific enantiomers of this compound is crucial for its potential applications in asymmetric synthesis and pharmaceuticals. This can be achieved through chiral auxiliary-mediated approaches or by using enantioselective catalysts. A known chiral version of the target compound is Benzyl (R)-methyl(oxiran-2-yl)carbamate, with CAS Number 2165519-24-2. aksci.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral carbamate-functionalized epoxides, a chiral auxiliary can be attached to the nitrogen atom. For example, a chiral oxazolidinone can be used as a chiral auxiliary. nih.gov The synthesis would involve attaching the oxazolidinone to the nitrogen, followed by diastereoselective epoxidation of the allyl group. The steric hindrance and electronic properties of the chiral auxiliary direct the epoxidizing agent to one face of the double bond, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target molecule.

| Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) |

| (S)-4-isopropyloxazolidine | 2-alkenyl oxazolidine (B1195125) carbamates | sec-Butyllithium | >95:5 |

Table 1: Example of a chiral auxiliary-mediated reaction relevant to carbamate synthesis. nih.gov

Enantioselective Catalytic Epoxidation

A more efficient method for asymmetric synthesis is the use of a chiral catalyst to directly convert a prochiral olefin into a chiral epoxide. The Sharpless Asymmetric Epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. youtube.comyoutube.comyoutube.com This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral tartrate ligand (diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the (+)- or (-)-DET ligand determines the stereochemistry of the resulting epoxide. youtube.comyoutube.com

For the synthesis of a chiral this compound, the corresponding allylic alcohol precursor would be required. However, the direct enantioselective epoxidation of allylic carbamates has also been explored. nih.govnih.gov For example, aspartate-catalyzed asymmetric epoxidation has shown to be effective for allylic carbamates, achieving significant enantioselectivity. nih.gov Rhodium complexes paired with chiral cations derived from cinchona alkaloids have also been successfully employed for the highly enantioselective aziridination of allylic carbamates, a reaction analogous to epoxidation. nih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |

| Hf(IV)-bishydroxamic acid | Tertiary allylic alcohols | up to 99% |

| Aspartate-derived peracids | Phenyl-substituted allylic carbamate | up to 76% |

| Rh(II) complex with chiral cation | Allylic carbamates (for aziridination) | High |

Table 2: Examples of catalytic systems for enantioselective epoxidation and related reactions. nih.govscispace.comnih.gov

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is crucial for obtaining specific stereoisomers of this compound, which is often a key requirement in the synthesis of complex molecules like β-amino acids. A common strategy involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction.

One established method is the α-aminomethylation of substrates like (R)-DIOZ-alkylated compounds, where DIOZ stands for 4-isopropyl-5,5-diphenyloxazolidin-2-one. researchgate.net This process often utilizes a titanium enolate of an acyl-DIOZ derivative as the nucleophile. researchgate.netorgsyn.org The reaction with an appropriate electrophile, such as benzyl N-[(benzyloxy)methyl]carbamate, can proceed with high diastereoselectivity, often exceeding 90%. researchgate.net However, a challenge in these reactions can be the formation of transcarbamation by-products. To mitigate this, electrophiles like benzyl N-[(benzyloxy)methyl]carbamate have been developed, as their inherent benzyl substitution prevents this side reaction, leading to a cleaner reaction profile and simpler purification of the desired intermediate. researchgate.net

The general approach involves the N-acylation of the chiral auxiliary, followed by the diastereoselective reaction with an electrophile. researchgate.net The choice of the chiral auxiliary and the reaction conditions, including the metal enolate (e.g., lithium, boron, or titanium), are critical in achieving high yields and diastereoselectivities. researchgate.net Following the key diastereoselective step, the chiral auxiliary is typically removed to yield the desired N-protected β-amino acid precursor. researchgate.net

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic synthesis offers a powerful and often more environmentally friendly alternative for producing chiral compounds. This approach combines traditional chemical synthesis with the high selectivity of enzymatic reactions. Enzymes, by their nature, are highly enantioselective and can operate under mild conditions, reducing the need for harsh reagents and protecting groups. researchgate.net

For the synthesis of chiral carbamate derivatives, enzymatic kinetic resolution is a frequently employed technique. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For instance, α-chymotrypsin has demonstrated high efficiency in the resolution of racemic mixtures of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acid methyl esters, with a particularly high enantiomeric ratio (E > 200) for the 1-benzyl derivative. researchgate.net Similarly, pig-liver acetone (B3395972) powder has been used to obtain the other enantiomer. researchgate.net

Cascade reactions, where multiple enzymatic steps are performed in one pot, represent a highly efficient chemo-enzymatic strategy. researchgate.net These cascades can involve a series of enzymes, such as a carboligase, a ω-transaminase (ω-TA), and a norcoclaurine synthase (NCS), to build complex chiral molecules from simple precursors. researchgate.net The choice of enzyme and the engineering of their properties are crucial for achieving high conversion and selectivity. researchgate.net For example, the development of traceless blocking groups in chemo-enzymatic synthesis allows for the regioselective modification of complex molecules, which can then be further elaborated enzymatically. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves developing more efficient and sustainable methods for producing chemicals like this compound.

Development of Heterogeneous Catalytic Systems for Carbamate Formation

A key focus in green carbamate synthesis is the replacement of hazardous reagents like phosgene (B1210022) with more benign alternatives such as carbon dioxide (CO₂). Heterogeneous catalysts are particularly attractive for these processes because they can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste. google.comgoogle.com

Cerium oxide (CeO₂) has emerged as a promising heterogeneous catalyst for the one-pot synthesis of carbamates from amines, CO₂, and alcohols. rsc.org This system has been shown to produce methyl benzylcarbamate with a high yield (92%) and selectivity, even without the use of dehydrating agents. rsc.org The catalyst is also reusable after calcination. rsc.org The proposed mechanism suggests the reaction proceeds through the formation of dimethyl carbonate or a precursor thereof, which then reacts with the amine. rsc.org

Other heterogeneous catalytic systems for carbamate synthesis include those based on Group VIII metals and copper with halide promoters, which can operate under relatively mild conditions. google.com Supported catalysts, such as Group 12-15 metal compounds on a substrate, also offer advantages in continuous flow processes and fixed-bed reactor setups, improving process efficiency. google.com

Atom Economy and Sustainable Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govnih.gov Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable as they generate less waste. nih.gov

The ideal synthesis of this compound would maximize the incorporation of all starting materials into the final product. skpharmteco.com This can be achieved through reaction design that minimizes the use of stoichiometric reagents and avoids the formation of by-products. nih.gov For example, the direct synthesis of carbamates from amines, CO₂, and alcohols is an atom-economical approach as it combines all reactants into the desired product with water as the only theoretical by-product. rsc.org

Sustainable synthetic design also considers other factors such as the use of renewable feedstocks, safer solvents, and energy efficiency. ekb.eg The development of reagentless protocols, where reactions proceed with minimal or no additional reagents, represents a significant step towards highly sustainable and atom-economical synthesis. rsc.org

Scalability and Functional Group Tolerance in Synthetic Procedures

For a synthetic method to be industrially viable, it must be scalable and tolerant of a wide range of functional groups.

The scalability of carbamate synthesis has been addressed through the development of continuous flow processes. nih.gov These systems offer better control over reaction parameters, improved safety, and can be more easily scaled up compared to batch processes. For instance, a continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging step has been successfully applied to produce a variety of carbamate products in high yield and purity. nih.gov

Functional group tolerance is crucial when synthesizing complex molecules that contain various reactive sites. The chosen synthetic method should selectively form the carbamate without affecting other functional groups present in the starting materials or intermediates. For example, in the synthesis of complex benzimidazole (B57391) derivatives, the reaction conditions must be carefully chosen to avoid unwanted side reactions with other parts of the molecule. umich.edu The development of robust catalysts and reaction conditions that are compatible with a broad range of functional groups is an ongoing area of research. nih.gov

Chemical Reactivity, Transformations, and Mechanistic Elucidation of Benzyl Methyl Oxiran 2 Yl Carbamate

Oxirane Ring-Opening Reactions

The three-membered epoxide ring in benzyl (B1604629) methyl(oxiran-2-yl)carbamate is characterized by significant ring strain, making it susceptible to ring-opening reactions by various nucleophiles. masterorganicchemistry.com These reactions can be catalyzed by acids, bases, or metals, and the regioselectivity and stereochemistry of the product are highly dependent on the reaction conditions.

Nucleophilic Attack Strategies

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. chemistrysteps.comlibretexts.org The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. openstax.orglibretexts.org

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is dependent on the substitution pattern of the epoxide carbons. openstax.orglibretexts.org

Attack at the more substituted carbon: When one of the epoxide carbons is tertiary, the nucleophile preferentially attacks this more substituted carbon. This is attributed to the development of a partial positive charge on the tertiary carbon in the transition state, which is stabilized by hyperconjugation. libretexts.orgopenstax.org This pathway exhibits significant SN1 character. openstax.orglibretexts.org

Attack at the less substituted carbon: If both epoxide carbons are primary or secondary, the nucleophile tends to attack the less sterically hindered carbon, which is characteristic of an SN2 reaction. openstax.orglibretexts.org

The stereochemistry of the acid-catalyzed ring-opening is typically trans. The reaction proceeds via a backside attack of the nucleophile on the protonated epoxide, resulting in an inversion of configuration at the center of attack. libretexts.orgopenstax.org

A summary of the expected regioselectivity in acid-catalyzed epoxide ring-opening is presented in the table below.

| Epoxide Substitution | Major Site of Nucleophilic Attack | Predominant Mechanism |

| One tertiary carbon | More substituted carbon | SN1-like |

| Primary and secondary carbons | Less substituted carbon | SN2-like |

In the presence of a strong, basic nucleophile, the ring-opening of an epoxide occurs via a direct SN2 mechanism. masterorganicchemistry.comyoutube.com Unlike acid-catalyzed reactions, the epoxide oxygen is not protonated beforehand. The high reactivity is driven by the relief of ring strain in the three-membered ring. masterorganicchemistry.com

The regioselectivity of the base-catalyzed ring-opening is governed by steric hindrance. The nucleophile will preferentially attack the less substituted carbon of the epoxide. masterorganicchemistry.comlibretexts.orgyoutube.com This is a hallmark of the SN2 mechanism.

The stereochemistry of the base-catalyzed ring-opening is also trans, consistent with an SN2 pathway. The nucleophile attacks from the side opposite to the C-O bond, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.comyoutube.com

The following table summarizes the key features of base-catalyzed epoxide ring-opening.

| Feature | Description |

| Mechanism | SN2 |

| Regioselectivity | Attack at the less sterically hindered carbon |

| Stereochemistry | trans (inversion of configuration) |

Various metal catalysts can be employed to facilitate the ring-opening of epoxides, often providing enhanced reactivity and selectivity. For instance, Lewis acids like diethylaluminum cyanide have been used for the regioselective ring-opening of substituted epoxides. arkat-usa.org In some cases, the presence of a coordinating group on the substrate can direct the regioselectivity of the metal-catalyzed reaction. arkat-usa.org Microwave-assisted ring-opening reactions in the presence of certain solvents that may also act as catalysts have also been reported to be effective. nih.gov

Stereochemical Control in Ring-Opening Processes

The stereochemical outcome of epoxide ring-opening reactions is a critical aspect, particularly in the synthesis of chiral molecules. As discussed, both acid- and base-catalyzed ring-openings of epoxides generally proceed with inversion of configuration at the carbon atom undergoing nucleophilic attack, consistent with an SN2-type mechanism. youtube.com This stereospecificity is a valuable tool in asymmetric synthesis.

For example, the Sharpless asymmetric epoxidation allows for the enantioselective synthesis of epoxides from allylic alcohols. youtube.com The subsequent ring-opening of these chiral epoxides can then be used to generate a variety of enantiomerically pure products. The stereochemistry of the final product is directly related to the stereochemistry of the starting epoxide and the nature of the ring-opening reaction.

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group in benzyl methyl(oxiran-2-yl)carbamate also possesses distinct reactivity. Carbamates can be considered as hybrid functional groups, sharing properties of both esters and amides. chemicke-listy.cz The nitrogen atom of the carbamate is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. masterorganicchemistry.com

The carbamate moiety can act as a protecting group for the amine functionality. masterorganicchemistry.com The benzyl group, in particular, can be removed under specific conditions, such as catalytic hydrogenation, to liberate the free amine. masterorganicchemistry.com This is a common strategy in multi-step organic synthesis.

Furthermore, the carbamate group can influence the reactivity of adjacent positions. For example, the protons on the carbon alpha to the carbamate nitrogen can be acidic and can be removed by a strong base, allowing for further functionalization at that position. ukzn.ac.za

Cleavage and Deprotection Strategies

The cleavage of the benzyl and methyl groups in carbamates is a critical step in various synthetic pathways. Enzymes have emerged as effective reagents for the mild and selective removal of these protecting groups. Specifically, an esterase from Bacillus subtilis (BS2) and a lipase (B570770) from Candida antarctica (CAL-A) have demonstrated the ability to cleave methyl and benzyl moieties in high yields without affecting other functional groups in the molecule. nih.gov

A nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) has also been developed for carbamates, including those with benzyl and methyl groups. nih.govresearchgate.netorganic-chemistry.org This method, which employs potassium phosphate (B84403) tribasic in N,N-dimethylacetamide at 75 °C, offers an alternative to traditional methods like hydrogenolysis or Lewis acid-mediated deprotection, especially for substrates with sensitive functionalities. nih.govresearchgate.netorganic-chemistry.org The proposed mechanism for this deprotection is a SN2 reaction. organic-chemistry.org

The benzyl carbamate group, often used as a protecting group for amines, can be removed using Lewis acids after N-alkylation. wikipedia.org Additionally, a method for the removal of carbamates using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) has been reported. organic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Enzymatic Cleavage | Esterase from Bacillus subtilis (BS2), Lipase from Candida antarctica (CAL-A) | Mild, selective, high yields, does not affect other functional groups. nih.gov |

| Nucleophilic Deprotection | 2-Mercaptoethanol, Potassium phosphate tribasic, N,N-dimethylacetamide | Superior for substrates with functionalities sensitive to traditional methods. nih.govresearchgate.netorganic-chemistry.org |

| Lewis Acid Cleavage | Lewis Acids | Used after N-alkylation of the benzyl carbamate. wikipedia.org |

| Fluoride-mediated Cleavage | Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) | A mild method for carbamate removal. organic-chemistry.org |

Transformations Involving the N-Substituted Carbamate

The N-substituted carbamate functionality in molecules like this compound is a versatile handle for various chemical transformations. The carbamate group can direct the functionalization of the carbon atom alpha to it. ukzn.ac.za For instance, benzyl carbamates can react with α,β-unsaturated electrophiles to yield either 1,2- or 1,4-addition products, with the regioselectivity influenced by the presence of a silyl (B83357) group at the benzylic position. ukzn.ac.za

Furthermore, N-substituted carbamates can be synthesized from amines, urea, and alcohols using a TiO2–Cr2O3/SiO2 catalyst, achieving high yields. rsc.org This highlights the utility of carbamates as key intermediates in organic synthesis. The reactivity of the carbamate group also allows for transesterification reactions with alcohols, catalyzed by lanthanum(III) complexes, which is useful for selective protection and deprotection strategies. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

Formation of Oxazolidinone Derivatives

This compound and related N-substituted epoxides are valuable precursors for the synthesis of oxazolidinone derivatives. These derivatives are significant due to their presence in biologically active compounds, including antibiotics like linezolid. researchgate.netorientjchem.orgresearchgate.net The formation of the oxazolidinone ring often involves the intramolecular cyclization of a carbamate-containing epoxide.

A common strategy involves the reaction of an N-aryl carbamate with enantiopure epichlorohydrin (B41342) in the presence of a base like lithium hydroxide (B78521). researchgate.netarkat-usa.org This reaction can lead to the formation of N-aryl-5-(hydroxymethyl)-2-oxazolidinones, which are key intermediates for various pharmaceuticals. researchgate.netarkat-usa.org The reaction conditions, such as the choice of solvent and base, can significantly influence the yield of the oxazolidinone product. arkat-usa.org For example, using lithium hydroxide as the base in dimethylformamide (DMF) has been shown to be effective. arkat-usa.org In some cases, the corresponding epoxy derivative is also formed as a side product. arkat-usa.org

The mechanism for the formation of the oxazolidinone ring from an N-aryl carbamate and epichlorohydrin is proposed to proceed via nucleophilic attack of the carbamate nitrogen on the epoxide, followed by intramolecular cyclization. arkat-usa.org

| Precursors | Reagents/Conditions | Product |

| N-Aryl Carbamate, (R)- or (S)-Epichlorohydrin | Lithium hydroxide, Dimethylformamide (DMF) | N-Aryl-oxazolidinone |

| Aryl Carbamates, Benzyl or tert-butyl carbamates | Various | Oxazolidinone |

| 3-Fluoro-4-morpholinyl aniline, (R)-Epichlorohydrin, Carbonyl diimidazole | Methanol, Dichloromethane (B109758) | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone |

Formation of Azetidine (B1206935) Rings

While direct synthesis of azetidine rings from this compound is not explicitly detailed in the provided context, the formation of azetidines through intramolecular cyclization reactions is a known synthetic strategy. rsc.orgbeilstein-journals.org The high ring strain of azetidines makes them reactive intermediates for further functionalization. rsc.org

One general approach to azetidine synthesis involves the intramolecular cyclization of suitable precursors. For example, the synthesis of optically active 2-azetidinones has been achieved through the intramolecular cyclization of N-(α-methyl)benzyl fumaramide (B1208544) arkat-usa.orgrotaxanes. um.esnih.gov This process can be controlled to be highly enantio- and diastereoselective. um.esnih.gov Another method involves the photochemical Norrish–Yang cyclization of α-aminoacetophenones to form highly strained azetidinols, which can then undergo ring-opening reactions. beilstein-journals.org

Isomerization Studies

Isomerization is a potential reaction pathway for compounds containing reactive functional groups like the epoxide in this compound. While specific isomerization studies on this exact compound are not detailed, the broader context of carbamate and epoxide chemistry suggests that rearrangements can occur under certain conditions. For instance, the formation of oxazolidinones from N-aryl carbamates and epichlorohydrin can sometimes be accompanied by the formation of an epoxy derivative as an isomerized product. arkat-usa.org

Mechanistic Studies and Reaction Pathway Investigations

Mechanistic studies provide crucial insights into the reactivity of this compound and related compounds. The formation of oxazolidinones from N-aryl carbamates and epichlorohydrin is proposed to occur through a mechanism involving the nucleophilic attack of the carbamate nitrogen on the epoxide ring, followed by an intramolecular cyclization that displaces the chloride. arkat-usa.org

The deprotection of carbamates using 2-mercaptoethanol is suggested to proceed via an SN2 mechanism, which has been supported by computational studies. organic-chemistry.org This understanding of the reaction pathway allows for the prediction of reactivity and the optimization of reaction conditions.

Investigations into the solvolysis of substituted benzyl N-phenylcarbamates have indicated that the reaction can proceed through a concerted 1,6-elimination mechanism, leading to the formation of a reactive quinonemethide intermediate. arkat-usa.org This highlights the potential for elimination pathways in carbamate derivatives under specific conditions.

Elucidation of Transition States and Intermediates

The ring-opening of the oxirane moiety in this compound can proceed through different pathways, each involving distinct intermediates and transition states, largely dictated by the reaction conditions. libretexts.orgresearchgate.net The high reactivity stems from the significant ring strain inherent in the epoxide structure, which provides a thermodynamic driving force for reactions that relieve it. researchgate.net

Under acid-catalyzed conditions , the reaction is initiated by the protonation of the epoxide oxygen atom. This initial step forms a positively charged oxonium ion intermediate. The C-O bonds of the epoxide are weakened, and a significant positive charge begins to build on the adjacent carbon atoms. For an unsymmetrical epoxide like this compound, this positive charge is more stabilized on the more substituted carbon (the one attached to the carbamate group) due to electronic effects. The subsequent nucleophilic attack occurs at this more electrophilic carbon. The transition state for this step has considerable SN1 character, where the C-O bond is substantially broken before the new bond with the nucleophile is fully formed. libretexts.org

In contrast, under basic or nucleophilic conditions (in the absence of acid), the reaction proceeds via a direct SN2 mechanism. A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance from the N-benzyl-N-methylcarbamate group, this attack preferentially occurs at the less substituted, terminal carbon of the oxirane ring. libretexts.org The transition state involves a backside attack by the nucleophile, leading to inversion of stereochemistry at the site of attack. The intermediate formed in this process is a transient alkoxide, which is then protonated during workup to yield the final alcohol product. libretexts.org

Theoretical calculations and computational chemistry methods can be employed to further evaluate the reaction pathways and compare the energies required to form the different transition states, providing deeper insight into the reaction mechanisms. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

The regioselectivity of the epoxide ring-opening reaction—that is, which of the two epoxide carbons is attacked by the nucleophile—is a classic example of kinetic versus thermodynamic control. The choice of catalyst and reaction conditions determines the outcome. libretexts.org

Kinetic control is typically observed under basic or neutral conditions. The reaction follows an SN2 pathway, and the nucleophile attacks the sterically least hindered carbon atom. This is the faster reaction, leading to the kinetically favored product. For this compound, this results in the formation of a secondary alcohol, with the nucleophile adding to the terminal CH₂ group of the original epoxide. libretexts.org

Thermodynamic control is generally operative under acidic conditions. The reaction proceeds through the more stable transition state, which involves the development of a partial positive charge (carbocation-like character) on the more substituted carbon. The nucleophile attacks this more electrophilic carbon, leading to the thermodynamically favored product. libretexts.org In the case of the title compound, this would lead to the formation of a primary alcohol, with the nucleophile adding to the carbon bearing the carbamate substituent.

The table below summarizes how reaction conditions dictate the regiochemical outcome of the ring-opening reaction.

| Condition | Control Type | Mechanism | Site of Nucleophilic Attack | Resulting Product Type |

|---|---|---|---|---|

| Basic / Strong Nucleophile (e.g., RO⁻, NH₃, R-MgX) | Kinetic | SN2 | Less substituted carbon | Secondary Alcohol |

| Acidic (e.g., H₂SO₄, HX) | Thermodynamic | SN1-like | More substituted carbon | Primary Alcohol |

Role of Specific Catalysts and Reaction Conditions

A wide array of catalysts and reaction conditions can be employed to effect the transformation of this compound, primarily through the ring-opening of its epoxide functionality.

Acid Catalysts: Both Brønsted and Lewis acids are effective.

Brønsted acids , such as aqueous sulfuric acid (H₂SO₄) or anhydrous hydrohalic acids (HX), protonate the epoxide oxygen, activating the ring for nucleophilic attack. libretexts.org Using aqueous acid leads to the formation of a 1,2-diol.

Lewis acids , like tin(IV) chloride (SnCl₄) or molybdenum(IV) oxide acetylacetonate (B107027) (MoO₂(acac)₂), coordinate to the epoxide oxygen. nih.gov This coordination polarizes the C-O bonds, weakening them and facilitating attack by even weak nucleophiles at the more substituted carbon. nih.gov

Basic and Nucleophilic Reagents:

Strong bases , such as hydroxides (e.g., NaOH) or alkoxides, act as potent nucleophiles, attacking the less-substituted carbon. libretexts.org

Amines and Grignard reagents are also effective nucleophiles that open the epoxide ring via an SN2 mechanism. libretexts.org The reaction with a Grignard reagent is a useful method for carbon-carbon bond formation.

Other nucleophiles like azides, cyanides, and thiols can also be used to introduce diverse functionalities. researchgate.net

Solvents: The choice of solvent can be critical. For instance, polar solvents like nitromethane (B149229) have been shown to facilitate the ring-opening of epoxides with nucleophiles, sometimes even without the need for a catalyst, affording excellent yields in a short time at room temperature. researchgate.net

The following table provides examples of transformations involving epoxide ring-opening, applicable to this compound.

| Catalyst/Reagent | Conditions | Transformation Type | Reference |

|---|---|---|---|

| H₂SO₄ (cat.), H₂O | Aqueous acidic | Hydrolysis to 1,2-diol | libretexts.org |

| NaOH, H₂O | Aqueous basic | Hydrolysis to 1,2-diol | libretexts.org |

| Anhydrous HX | Anhydrous acidic | Formation of a halohydrin | libretexts.org |

| R-MgX, then H₃O⁺ | Anhydrous ether | C-C bond formation, yields an alcohol | libretexts.org |

| SnCl₄ | Lewis acid catalysis | Ring-opening with various nucleophiles | nih.gov |

| Amines (e.g., R-NH₂) | Basic/Nucleophilic | Formation of an amino alcohol | libretexts.orgresearchgate.net |

| None | Nitromethane solvent | Nucleophilic ring-opening | researchgate.net |

Applications of Benzyl Methyl Oxiran 2 Yl Carbamate As a Building Block in Complex Molecule Synthesis

Synthesis of Chiral Amino Alcohol Derivatives

The epoxide ring in benzyl (B1604629) methyl(oxiran-2-yl)carbamate is susceptible to nucleophilic attack, providing a straightforward route to chiral 1,2-amino alcohols. The regioselectivity of the ring-opening reaction is a key aspect of its synthetic utility. In general, the attack of a nucleophile occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a secondary alcohol.

The synthesis of chiral amino alcohols is of significant interest due to their prevalence in biologically active molecules and their use as chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net The use of epoxides as precursors is a common and effective strategy for their preparation. researchgate.net The reaction of benzyl methyl(oxiran-2-yl)carbamate with various nucleophiles, such as amines, provides access to a range of chiral amino alcohol derivatives with high regioselectivity. researchgate.net

A general scheme for the synthesis of chiral amino alcohols from this compound is presented below:

Scheme 1: General synthesis of chiral amino alcohols from this compound.

| Entry | Nucleophile (Nu-H) | Product | Reference |

| 1 | Primary Amine (R-NH2) | Benzyl (3-(alkylamino)-2-hydroxypropyl)(methyl)carbamate | researchgate.net |

| 2 | Secondary Amine (R2NH) | Benzyl (3-(dialkylamino)-2-hydroxypropyl)(methyl)carbamate | researchgate.net |

| 3 | Azide (N3-) | Benzyl (3-azido-2-hydroxypropyl)(methyl)carbamate | psu.edu |

Preparation of Nitrogen-Containing Heterocyclic Compounds

The derivatives obtained from the ring-opening of this compound can undergo further transformations, such as intramolecular cyclization, to yield a variety of nitrogen-containing heterocyclic compounds.

Pyrrolidines and Piperidines

The synthesis of pyrrolidines and piperidines can be achieved through the intramolecular cyclization of unsaturated amino alcohols derived from this compound. researchgate.netbldpharm.com This involves the initial ring-opening of the epoxide with a suitable nucleophile that also contains a site of unsaturation. Subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, leads to the formation of the desired five- or six-membered ring. mdpi.comucl.ac.uk

For instance, the reaction of this compound with an amine containing a terminal alkene, followed by an intramolecular aminomercuration or a palladium-catalyzed cyclization, can yield substituted pyrrolidines or piperidines. mdpi.comnih.govnih.gov

β-Lactam Synthesis

β-Lactams are a critical class of compounds due to their widespread use as antibiotics. nih.govum.es The synthesis of β-lactams from this compound can be envisioned through a multi-step sequence. One plausible approach involves the conversion of the epoxide to a β-amino acid derivative, which can then be cyclized to form the β-lactam ring. nih.gov

A potential synthetic route is outlined below:

Ring-opening of the epoxide with a cyanide nucleophile to introduce a nitrile group.

Hydrolysis of the nitrile to a carboxylic acid.

Cyclization of the resulting β-amino acid to the β-lactam using a suitable coupling agent.

| Step | Transformation | Intermediate/Product | Reference |

| 1 | Epoxide ring-opening with cyanide | Benzyl (3-cyano-2-hydroxypropyl)(methyl)carbamate | - |

| 2 | Nitrile hydrolysis | N-(Benzyloxycarbonyl)-N-methyl-3-amino-2-hydroxybutanoic acid | - |

| 3 | Cyclization | Benzyl 4-hydroxy-3-methyl-2-oxoazetidine-1-carboxylate | nih.gov |

This table represents a proposed synthetic pathway, and further research is needed to establish the specific conditions and yields.

Azetidine (B1206935) Synthesis

Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. wikipedia.org The synthesis of azetidine derivatives from this compound can be achieved through intramolecular cyclization of a 3-amino-1-ol derivative. This typically involves the activation of the primary alcohol as a leaving group (e.g., tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine.

Azetidine-2-carboxylic acid is a known non-proteinogenic amino acid. wikipedia.org A synthetic approach to substituted azetidines from this compound could provide access to novel derivatives. One strategy involves the intramolecular cyclization of a γ-amino alcohol derived from the epoxide. nih.govnih.govchemicalbook.com

Oxazolidinone Derivatization

Oxazolidinones are another important class of heterocyclic compounds with applications as chiral auxiliaries and antibacterial agents. nii.ac.jpukzn.ac.za The synthesis of 4-(hydroxymethyl)-oxazolidin-2-ones can be achieved through the intramolecular cyclization of the amino alcohol obtained from the ring-opening of a glycidyl (B131873) carbamate (B1207046). nii.ac.jp In the case of this compound, a base-mediated intramolecular cyclization can lead to the formation of a 5-(hydroxymethyl)oxazolidinone derivative. The reaction proceeds via the nucleophilic attack of the carbamate nitrogen onto the epoxide ring. nii.ac.jp

The intramolecular cyclization of N-phenyl glycidyl carbamate to the corresponding 4-(hydroxymethyl)-3-phenyl-2-oxazolidinone has been shown to be effectively catalyzed by bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nii.ac.jp

| Catalyst | Reaction Time | Yield (%) | Reference |

| TBD | 6 h | 100 | nii.ac.jp |

| DBU | 24 h | < 5 | nii.ac.jp |

| DBN | 24 h | < 5 | nii.ac.jp |

| MTBD | 24 h | ~50 | nii.ac.jp |

Data for the intramolecular cyclization of N-phenyl glycidyl carbamate, a related substrate.

Contribution to the Synthesis of Peptidomimetics and Other Bioactive Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. psu.eduscispace.com this compound serves as a valuable building block for the synthesis of peptidomimetic scaffolds due to its ability to introduce a chiral amino alcohol or a heterocyclic constraint into a molecule. psu.edu

The chiral amino alcohol moiety derived from this epoxide can be incorporated into peptide sequences to replace natural amino acids, thereby altering the conformational properties and biological activity of the resulting peptidomimetic. Furthermore, the heterocyclic systems synthesized from this building block, such as pyrrolidines and oxazolidinones, can act as rigid scaffolds to mimic peptide secondary structures like β-turns. scispace.com

Versatility in Total Synthesis Strategies

The strategic importance of this compound in the total synthesis of complex molecules stems from the diverse reactivity of its constituent functional groups. The presence of the epoxide, a strained three-membered ring, makes it susceptible to nucleophilic attack, leading to a variety of valuable structural motifs. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom offers robust protection during various synthetic transformations and can be readily removed under mild conditions. The N-methyl group provides an additional point of structural diversity.

The primary mode of its application in total synthesis involves the regioselective and stereoselective ring-opening of the epoxide moiety. This key transformation allows for the introduction of a β-amino alcohol functionality, a common structural feature in a wide array of natural products and pharmaceuticals. The outcome of the ring-opening reaction can be modulated by the choice of nucleophile, catalyst, and reaction conditions, thereby providing access to a diverse range of intermediates.

A general representation of the versatile ring-opening reactions of this compound is depicted below:

Table 1: Versatility of this compound in Ring-Opening Reactions

| Nucleophile (Nu) | Resulting Functional Group | Potential Application in Complex Molecules |

| Organocuprates (R₂CuLi) | γ-Amino alcohol with a new C-C bond | Synthesis of modified amino acids and peptide isosteres |

| Azides (N₃⁻) | β-Azido-α-hydroxy amine | Precursor to vicinal diamines found in alkaloids |

| Thiols (RSH) | β-Thio-α-hydroxy amine | Synthesis of sulfur-containing amino acids and enzyme inhibitors |

| Amines (R₂NH) | Vicinal diamine | Building block for various nitrogen-containing heterocycles |

| Hydrides (H⁻) | β-Amino alcohol | Core structure of many biologically active compounds |

| Cyanides (CN⁻) | β-Amino-α-hydroxy nitrile | Precursor to γ-amino acids and derivatives |

Detailed research findings have demonstrated the utility of analogous N-protected aminomethyloxiranes in the synthesis of complex targets. For instance, the nucleophilic opening of N-Cbz-aminomethyloxiranes with organometallic reagents has been a key step in the synthesis of hydroxyethylamine isosteres, which are crucial components of HIV protease inhibitors. The stereochemistry of the starting epoxide is faithfully transferred to the product, making this a powerful strategy for asymmetric synthesis.

Furthermore, the intramolecular ring-opening of the epoxide by a tethered nucleophile can lead to the formation of various heterocyclic systems. This approach has been successfully employed in the synthesis of substituted piperidines, pyrrolidines, and other nitrogen-containing ring systems that form the core of many alkaloids and other natural products. The ability of this compound to participate in such cascade reactions underscores its versatility as a building block for the rapid construction of molecular complexity.

Table 2: Representative Transformations in Total Synthesis

| Starting Material Analogue | Reagents and Conditions | Product Motif | Relevance to Complex Molecule Synthesis |

| N-Cbz-glycidylamine | 1. R₂CuLi, THF, -78 °C; 2. H₃O⁺ | γ-Amino alcohol | Synthesis of statin analogues |

| N-Boc-glycidylamine | NaN₃, NH₄Cl, MeOH/H₂O, 80 °C | β-Azido-α-hydroxy amine | Precursor for oseltamivir (B103847) (Tamiflu) synthesis |

| N-Cbz-aminomethyloxirane | PhSH, K₂CO₃, DMF, rt | β-Thio-α-hydroxy amine | Synthesis of cysteine protease inhibitors |

Theoretical and Computational Chemistry Studies on Benzyl Methyl Oxiran 2 Yl Carbamate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For benzyl (B1604629) methyl(oxiran-2-yl)carbamate, a key reaction of interest is the nucleophilic ring-opening of the epoxide. Theoretical studies on analogous systems, such as N-benzyloxycarbonyl (Cbz) activated aziridines, provide a framework for understanding this process.

The benzyloxycarbonyl group is known to activate adjacent three-membered rings, like epoxides and aziridines, towards ring-opening. nih.gov Quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to model the transition states of such reactions. For instance, in the case of an N-Cbz aziridine, the electron-withdrawing nature of the carbamate (B1207046) facilitates the attack of a nucleophile. nih.gov A similar activation is expected for benzyl methyl(oxiran-2-yl)carbamate.

DFT calculations can be used to compare different possible pathways for the ring-opening reaction. For example, the attack of a nucleophile can occur at either of the two carbons of the oxirane ring. The regioselectivity of this attack is influenced by both steric and electronic factors. Theoretical calculations can quantify the activation energy barriers for both pathways, thus predicting the favored product. In a study on the ring-opening of aziridines, it was found that the pathway is often stepwise. nih.gov A similar stepwise mechanism, potentially involving a carbocation-like intermediate stabilized by the adjacent oxygen and carbamate group, could be investigated for this compound using quantum chemical methods.

The choice of the DFT functional and basis set is crucial for obtaining accurate results. A comparative study on different computational methods for similar molecules can help in selecting the most appropriate level of theory. For example, a study on ethyl benzyl carbamates compared methods like HF/6-31+G(d), B3LYP/6-31+G(d), and others to find the best correlation with experimental vibrational frequencies.

A hypothetical reaction coordinate diagram for the nucleophilic ring-opening of this compound, based on analogous systems, would likely show the reactant complex, a transition state, and the product complex. The calculated Gibbs free energy of activation would provide a quantitative measure of the reaction rate.

Table 1: Hypothetical Activation Energies for Nucleophilic Ring-Opening of this compound at Different Carbons (Calculated using DFT)

| Site of Nucleophilic Attack | Hypothetical Activation Energy (kcal/mol) |

| C2 (less substituted) | 15.2 |

| C3 (more substituted) | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles from analogous systems.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring and the non-bonding orbitals of the oxygen atoms, while the LUMO is expected to be centered on the antibonding orbitals of the strained oxirane ring. This would suggest that the oxirane ring is the primary site for nucleophilic attack.

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visually represents the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms of the oxirane ring, further supporting the notion of the oxirane being an electrophilic site.

Global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index can also be calculated to provide a quantitative measure of the molecule's reactivity. These parameters are derived from the HOMO and LUMO energies and provide a more comprehensive picture of the molecule's chemical behavior.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Chemical Hardness | 3.15 eV |

| Electrophilicity Index | 1.3 eV |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles from analogous systems.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are crucial in determining its reactivity and interactions with other molecules. Conformational analysis, aided by computational methods, can identify the most stable conformers and the energy barriers between them.

The presence of multiple rotatable bonds in this compound—around the C-N bond of the carbamate and the bonds connecting the benzyl group—leads to a complex conformational landscape. The relative orientation of the bulky benzyloxycarbonyl group with respect to the oxirane ring can significantly influence the accessibility of the epoxide for nucleophilic attack.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in dictating the conformational preferences. For instance, hyperconjugative interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds can stabilize certain conformations. Theoretical studies on similar N-methylated amides have shown that N-methylation can significantly alter the preferred dihedral angles. nih.gov

In the case of this compound, the interaction between the nitrogen lone pair and the σ* orbitals of the C-O bonds in the oxirane ring could influence the ring's reactivity. DFT calculations can be used to perform a systematic conformational search to identify the global minimum energy structure and other low-energy conformers. The results of such an analysis can be presented as a Ramachandran-like plot, showing the relative energies for different dihedral angles.

The stereoelectronic properties of the benzyloxycarbonyl protecting group can also impact the stability of reaction intermediates. Studies on glycosyl donors have shown that modifying the electronic properties of protecting groups can influence the stability of intermediates by up to 10 kcal/mol. nih.govmdpi.com Similarly, the electronic nature of the benzyl group in this compound is expected to play a role in its chemical behavior.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O=C-N-C_oxirane) | Relative Energy (kcal/mol) |

| A | ~180° (anti) | 0.0 |

| B | ~0° (syn) | 2.5 |

| C | ~90° (gauche) | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles from analogous systems.

Molecular Modeling of Intermolecular Interactions in Transformations

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, can provide a dynamic picture of how this compound interacts with other molecules, such as solvents or reactants, during a chemical transformation. These simulations can reveal the nature and strength of intermolecular forces that govern the reaction environment.

In a chemical reaction, the solvent can play a crucial role by stabilizing reactants, transition states, or products. MD simulations can model the explicit interactions between this compound and solvent molecules, showing the formation of hydrogen bonds or other non-covalent interactions. For example, in a protic solvent, hydrogen bonding to the oxygen atoms of the epoxide and carbamate groups could influence the molecule's conformation and reactivity.

MD simulations can also be used to study the approach of a nucleophile to the epoxide ring. By simulating the system with both the substrate and the nucleophile, it is possible to observe the preferred trajectories of attack and the role of intermolecular interactions in guiding the nucleophile to the reaction site. This can provide insights that complement the static picture obtained from quantum chemical calculations of transition states.

Table 4: Hypothetical Intermolecular Interaction Energies of this compound with a Nucleophile in a Simulated Reaction Environment

| Interaction Type | Hypothetical Interaction Energy (kcal/mol) |

| Hydrogen Bonding (Nucleophile with epoxide O) | -3.5 |

| van der Waals (Nucleophile with benzyl group) | -2.1 |

| Electrostatic (Nucleophile with C2 of epoxide) | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles from analogous systems.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Characterization

Chiral Chromatographic Techniques

While NMR spectroscopy is excellent for determining relative stereochemistry, chiral chromatography is the definitive method for separating and quantifying individual stereoisomers.

Supercritical Fluid Chromatography (SFC) has become a preferred technique for chiral separations due to its speed, efficiency, and reduced solvent consumption compared to HPLC. researchgate.net Using a chiral stationary phase (CSP), typically based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) carbamates, SFC can effectively resolve the (R)- and (S)-enantiomers of benzyl (B1604629) methyl(oxiran-2-yl)carbamate. researchgate.netchromatographyonline.com The mobile phase usually consists of supercritical CO₂ mixed with a small amount of a polar organic modifier, such as methanol. researchgate.netchromatographyonline.com By integrating the peak areas of the separated enantiomers, the enantiomeric excess (ee) of a non-racemic sample can be determined with high accuracy. The development of modern SFC instruments allows for rapid screening of different columns and conditions, making it a powerful tool for high-throughput chiral analysis. nih.govchromatographyonline.com

For derivatives of benzyl methyl(oxiran-2-yl)carbamate that may contain additional stereocenters, and thus exist as diastereomers, High-Performance Liquid Chromatography (HPLC) is the primary tool for purity assessment. Diastereomers have different physical properties and can often be separated on standard achiral stationary phases like silica (B1680970) gel. nih.gov However, chiral HPLC, which employs a CSP, is exceptionally powerful and can often resolve all stereoisomers (both enantiomers and diastereomers) in a single analysis. mdpi.com Polysaccharide-based CSPs are widely used for this purpose. mdpi.comresearchgate.net The separation allows for the precise determination of the diastereomeric ratio and the enantiomeric excess of each diastereomer. The choice of mobile phase is critical and can significantly influence the separation and even the elution order of the enantiomers. researchgate.net This technique is fundamental in process development and quality control where stereochemical purity is critical. semanticscholar.org

Table 3: Compound Names Mentioned in the Article

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic and chromatographic methods can establish the relative stereochemistry and enantiomeric purity, they cannot, on their own, determine the absolute configuration of a chiral center. For an enantiomerically pure sample of a compound like this compound, single-crystal X-ray crystallography is the gold standard for unambiguously assigning the (R) or (S) configuration. researchgate.netspringernature.com

The technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom. For chiral molecules, the phenomenon of anomalous dispersion (or resonant scattering) is used to determine the absolute structure. researchgate.netnih.govchem-soc.si By carefully analyzing the intensity differences between Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)), the true handedness of the molecule in the crystal can be established. chem-soc.si The result is often expressed as a Flack parameter, where a value close to 0 for a given enantiomer confirms the assigned configuration, while a value close to 1 indicates the opposite configuration. chem-soc.si

To date, a public crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the technique has been successfully applied to determine the absolute configuration of other complex carbamates and chiral epoxides. acs.org Obtaining a suitable crystal and performing this analysis would provide the definitive structural proof for this molecule.

Illustrative Crystallographic Data Table for (R)-Benzyl methyl(oxiran-2-yl)carbamate

Disclaimer: The following data is hypothetical and for illustrative purposes only. No public crystal structure for this compound is available.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Formula Weight | 207.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.89, 9.45, 18.21 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1013.5 |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | 0.05(7) |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Improved Efficiency and Selectivity

The core utility of Benzyl (B1604629) methyl(oxiran-2-yl)carbamate lies in the selective opening of its oxirane ring. Future advancements are centered on discovering and optimizing catalytic systems that offer superior control over reaction outcomes.

Current research in epoxide chemistry highlights a shift from traditional stoichiometric reagents to more sophisticated catalytic methods. While Lewis acids and Brønsted acids are known to catalyze epoxide ring-opening, research is moving towards systems that offer higher selectivity and milder reaction conditions. researchgate.netarkat-usa.org One promising avenue is the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can promote electrophilic activation of the epoxide for reactions with weak carbon nucleophiles under gentle conditions. arkat-usa.org

Furthermore, the field of biocatalysis presents significant opportunities. Enzymes like styrene (B11656) monooxygenases (SMOs) have demonstrated exceptional enantioselectivity in the synthesis of chiral epoxides from alkenes. nih.gov The development of engineered SMOs or other hydrolases could enable highly regioselective and stereospecific ring-opening reactions of carbamate-substituted epoxides, which remains a challenge for many small-molecule catalysts. nih.govrsc.org Organocatalysis also continues to be a fertile ground for innovation, with chiral aminophosphonium salts and other systems being investigated for the controlled polymerization and ring-opening of epoxides. york.ac.uk

Table 1: Comparison of Catalytic Systems for Epoxide Transformations

| Catalytic System | Catalyst Example | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acids | Boron Trifluoride (BF₃) | Ring-opening with nucleophiles | High reactivity, well-established | researchgate.net |

| Promoting Solvents | Hexafluoroisopropanol (HFIP) | Ring-opening with weak nucleophiles | Milder conditions, enhances electrophilicity | arkat-usa.org |

| Biocatalysis | Styrene Monooxygenase (SMO) | Enantioselective epoxidation | High enantioselectivity, mild conditions | nih.gov |

| Organocatalysis | Chiral Oxazaborolidine | Enantioselective reduction to form chiral epoxides | Metal-free, high stereocontrol | organic-chemistry.org |

| Metal Complexes | Manganese (Mn) Catalysts | Coupling with CO₂ to form cyclic carbonates | High efficiency, atom economy | acs.org |

Future research will likely focus on multifunctional catalysts that can coordinate with both the carbamate (B1207046) and oxirane moieties, providing a higher degree of control over the transition state and, consequently, the regioselectivity of the ring-opening reaction.

Exploration of Unprecedented Reactivity Patterns of the Oxirane and Carbamate Moieties

The interplay between the oxirane and carbamate groups within the same molecule offers avenues for unique reactivity that are not present in simpler epoxides or carbamates alone. The carbamate functionality is known to be a versatile group capable of directing metallation and stabilizing adjacent carbanions, thereby controlling regioselectivity. ukzn.ac.za

Future investigations will likely explore how the N-methyl and N-benzyl groups on the carbamate influence the electronic and steric environment of the epoxide. For instance, the carbamate could act as an intramolecular directing group in metal-catalyzed reactions, guiding C-H functionalization or other transformations at specific sites. Research into the aza-Payne rearrangement of related 2,3-aziridin-1-ols to form epoxy amines suggests that analogous intramolecular rearrangements could be triggered in Benzyl methyl(oxiran-2-yl)carbamate under specific basic or acidic conditions, leading to novel scaffolds. organic-chemistry.org

Furthermore, the carbamate itself can participate in reactions. While often used as a protecting group, its controlled cleavage or transformation in concert with the epoxide opening could lead to powerful tandem reactions. For example, a single catalytic system could trigger a domino sequence involving regioselective epoxide opening by a nucleophile, followed by cyclization onto the carbamate carbonyl, yielding complex heterocyclic structures in a single synthetic operation.

Integration of this compound Chemistry into Automated and Flow Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in the pharmaceutical and fine chemical industries, offering enhanced safety, scalability, and process control. acs.orgyoutube.com The chemistry of this compound is well-suited for adaptation to these platforms.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing the often-exothermic nature of epoxide ring-opening reactions. acs.orgyoutube.com The use of immobilized catalysts or reagents in packed-bed reactors would simplify purification and allow for the creation of multi-step, automated synthesis sequences. mdpi.com For example, the synthesis of the carbamate itself, followed by its reaction with a nucleophile in a subsequent reactor, could be streamlined into a single, continuous process.

Automation, when coupled with flow chemistry, enables high-throughput experimentation for reaction optimization. vapourtec.com This would be invaluable for rapidly screening different nucleophiles, catalysts, and conditions for the ring-opening of this compound, accelerating the discovery of new transformations and applications. The integration of real-time monitoring techniques, such as in-line FTIR spectroscopy, can provide immediate feedback on reaction progress, ensuring consistency and high yields. youtube.com

Computational Design and Predictive Modeling for New Transformations

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby reducing the need for extensive trial-and-error experimentation. escholarship.orgnih.gov For this compound, theoretical studies are crucial for elucidating the subtle factors that govern the regioselectivity of its reactions.

Density Functional Theory (DFT) calculations can be used to model the transition states of the epoxide ring-opening with various nucleophiles and catalysts. researchgate.netrsc.orgacs.org Such studies can reveal the energetic barriers for attack at the C2 versus the C3 position of the oxirane, explaining why a particular catalyst or set of conditions favors one regioisomer over another. For instance, DFT studies have been used to investigate the mechanism of epoxide ring-opening catalyzed by boron trifluoride and to understand the photoreactions of oxiranes. researchgate.netacs.org

Beyond mechanistic studies, machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predictive chemistry. nih.govpolicyrj.com By training ML models on large datasets of chemical reactions, it is possible to predict the outcomes of new transformations with high accuracy. escholarship.orgpolicyrj.com Such a model could predict the optimal nucleophile and conditions needed to achieve a desired ring-opening product with this compound. These computational approaches, when combined, provide a powerful framework for designing novel, efficient, and selective synthetic routes.

Table 2: Application of Computational Tools in Epoxide Chemistry

| Computational Method | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism study of ring-opening | Transition state geometries and energies, reaction barriers, regioselectivity prediction | researchgate.netrsc.orgyork.ac.uk |

| Constrained DFT (cDFT) | Modeling photochemical reactions | Identifies relevant excited states and reaction timescales | acs.org |

| Machine Learning (e.g., XGBoost) | Predicting reaction yields and outcomes | Identifies key molecular and reaction features that determine efficiency | policyrj.com |

| Quantum Mechanics/ML Hybrid | Designing green synthesis routes | Bridges data-driven prediction with quantum-chemical validation for sustainable processes | policyrj.com |

Expanding the Scope of Complex Molecular Architectures Accessible via This Building Block

Chiral epoxides are recognized as invaluable intermediates for the synthesis of biologically active compounds and natural products. nih.govmdpi.com The unique bifunctional nature of this compound makes it a powerful precursor for constructing complex molecular architectures that are rich in functionality and stereochemical information.

The regioselective opening of the epoxide ring can introduce a variety of substituents, and the resulting 1,2-amino alcohol motif is a privileged scaffold in medicinal chemistry. Subsequent manipulation of the carbamate and the newly introduced functional group can lead to a diverse range of complex molecules. For instance, intramolecular cyclization reactions can be designed to form substituted nitrogen-containing heterocycles like pyrrolidines and piperidines, which are core structures in many pharmaceuticals. acs.org The synthesis of (-)-dragocin D, for example, involved an epoxidation followed by a zinc-induced epoxide ring-opening to form a key γ-butyrolactone intermediate. acs.org

Future research will focus on using this compound in diversity-oriented synthesis to rapidly generate libraries of complex and structurally diverse small molecules for biological screening. Its ability to serve as a linchpin, connecting different molecular fragments through sequential reactions at the epoxide and carbamate sites, will be a key strategy in the quest for novel therapeutic agents and functional materials. The preparation of chiral contiguous epoxyaziridines and their subsequent regioselective ring-opening reactions has already demonstrated the power of using such multifunctional building blocks for achieving efficient asymmetric syntheses of medicinally important frameworks. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.